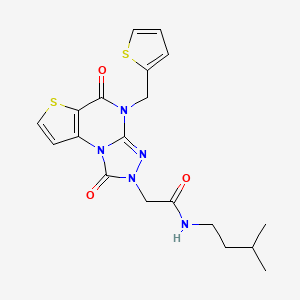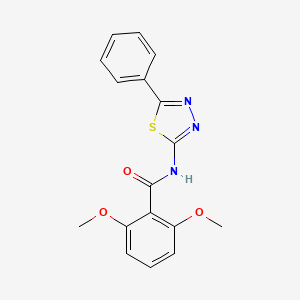
2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a benzamide moiety, which is a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has highlighted the potential anticancer properties of derivatives containing the thiadiazole scaffold and benzamide groups. For instance, a study involving the synthesis of novel Schiff’s bases featuring these components under microwave irradiation demonstrated significant in vitro anticancer activity against several human cancer cell lines. These compounds, evaluated using the MTT assay method, exhibited promising GI50 values, comparable to the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial and Antitubercular Activities
The compound and its derivatives have been tested for their antimicrobial efficacy. One study synthesized derivatives of benzamide and assessed their antimicrobial activity against various bacterial and fungal strains. Some molecules exhibited potent antimicrobial activity, surpassing that of reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017). Additionally, novel derivatives synthesized for antitubercular purposes showed promising activity against Mycobacterium tuberculosis, indicating their potential as scaffolds for developing new antitubercular agents (Nimbalkar et al., 2018).
Fluorescent Properties for Sensing and Imaging
The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been explored for their potential in sensing and imaging applications. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them suitable for fluorescent probes and materials (Zhang et al., 2017).
Biological Activities Against Mosquito Larvae
Specific benzamide derivatives, including those structurally related to 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have shown high biological activity against mosquito larvae. Their safety profile towards non-target aquatic organisms suggests their potential as environmentally friendly insecticidal agents (Schaefer et al., 1981).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is the chitin synthesis pathway in certain organisms . Chitin, a long-chain polymer of N-acetylglucosamine, is a key component of the cell walls of fungi and the exoskeletons of arthropods .
Mode of Action
This compound inhibits chitin synthesis, thereby disrupting the formation of the protective cell wall or exoskeleton
Biochemical Pathways
By inhibiting chitin synthesis, this compound affects the integrity of the cell wall or exoskeleton, leading to the death of the organism . The downstream effects of this inhibition can include impaired growth and development, reduced fertility, and increased susceptibility to other stressors.
Result of Action
The inhibition of chitin synthesis by this compound can lead to the death of the organism. This is due to the disruption of the cell wall or exoskeleton, which are crucial for the organism’s survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, temperature, and the specific characteristics of the organism (such as its stage of development or health status) can all affect the compound’s effectiveness .
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-9-6-10-13(23-2)14(12)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXROMVBVOJJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878135 |
Source


|
| Record name | 2-Ph-5[(2,6-diMeOPh)COAm]134thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

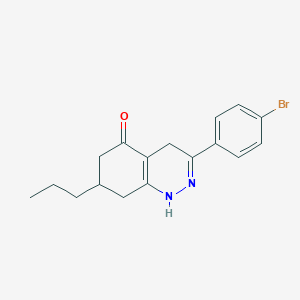

![N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2452536.png)
![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)
![N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2452538.png)
![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)
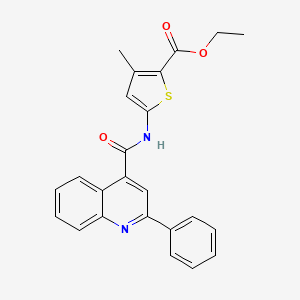
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2452542.png)
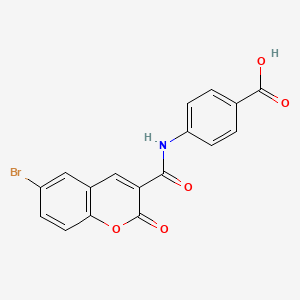
![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)
![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

